molecular formula C6H6ClF3O2S B2544966 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride CAS No. 2167111-82-0

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride

Cat. No.: B2544966
CAS No.: 2167111-82-0
M. Wt: 234.62
InChI Key: LHXXVXLSXOONOL-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)bicyclo[111]pentane-1-sulfonyl chloride is a chemical compound known for its unique bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves the reaction of bicyclo[1.1.1]pentane derivatives with sulfonyl chloride reagents under controlled conditions. One common method includes the use of trifluoromethylation agents to introduce the trifluoromethyl group into the bicyclic structure, followed by sulfonylation to attach the sulfonyl chloride moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature controls to achieve the desired transformation.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .

Mechanism of Action

The mechanism by which 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride exerts its effects involves the interaction of the sulfonyl chloride group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity or function of the target molecule. The trifluoromethyl group can also influence the compound’s reactivity and stability, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-acetic Acid: This compound shares the bicyclic structure and trifluoromethyl group but differs in the functional group attached to the bicyclic core.

    3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl Fluoride: Similar in structure but with a sulfonyl fluoride group instead of a sulfonyl chloride group.

Uniqueness

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to its analogs. This makes it particularly valuable in synthetic chemistry for introducing sulfonyl groups into complex molecules.

Properties

IUPAC Name

3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3O2S/c7-13(11,12)5-1-4(2-5,3-5)6(8,9)10/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXXVXLSXOONOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167111-82-0
Record name 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride
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